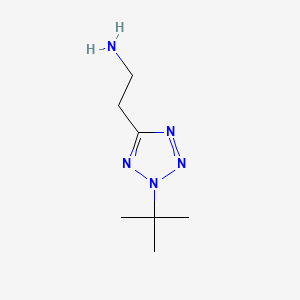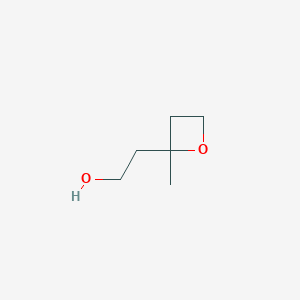
2-(2-Methyloxetan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyloxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H12O2 It features a four-membered oxetane ring substituted with a methyl group and an ethan-1-ol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-hydroxy-2-methylpropyl alcohol derivatives. This reaction can be catalyzed by acids or bases and often requires specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyloxetan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oxetane ring.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(2-Methyloxetan-2-yl)ethanal or 2-(2-Methyloxetan-2-yl)ethanone.
Reduction: Formation of 2-(2-Methylpropyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methyloxetan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-ol depends on its specific application. In chemical reactions, the oxetane ring’s strain and the hydroxyl group’s reactivity play crucial roles. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methyloxetan-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the oxetane ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Contains additional ether linkages, leading to different chemical properties.
Uniqueness
2-(2-Methyloxetan-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxetane derivatives. Its combination of an oxetane ring and an ethan-1-ol side chain makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-(2-methyloxetan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8-6/h7H,2-5H2,1H3 |
Clé InChI |
YOSHXFNZIXPGPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)
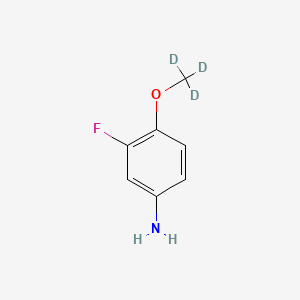
![1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B13455676.png)


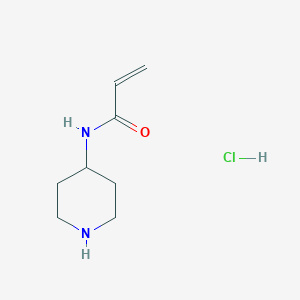
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
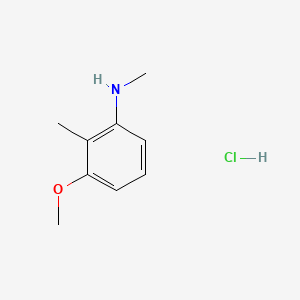

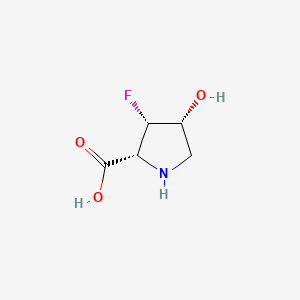
![3-(3-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazinedihydrochloride](/img/structure/B13455717.png)
